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Compound of Interest

Compound Name: Delta-Valerolactone

Cat. No.: B126995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the

δ-valerolactone structure. By presenting experimental data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this

document aims to serve as a valuable resource for researchers in the fields of chemistry and

drug development. For comparative analysis, data for ε-caprolactone, a structurally similar

cyclic ester, is also included.

Data Presentation: Spectroscopic Analysis
The structural integrity of δ-valerolactone can be unequivocally confirmed through a

combination of spectroscopic techniques. Each method provides unique insights into the

molecular framework, and together they form a powerful analytical tool for structural

elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

most prominent feature in the IR spectrum of δ-valerolactone is the strong absorption band

corresponding to the carbonyl (C=O) stretching of the cyclic ester (lactone).

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
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Functional Group δ-Valerolactone ε-Caprolactone
Typical Range for
Cyclic Esters

C=O Stretch ~1740 ~1740
1735-1750 (for δ-

lactones)

C-O Stretch ~1240 ~1250 1000-1300

C-H Stretch (alkane) ~2850-2960 ~2860-2940 2850-3000

Note: The exact wavenumber can vary slightly based on the sample preparation and

instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

The ¹H NMR spectrum of δ-valerolactone exhibits distinct signals for the protons on each of the

four methylene groups. The chemical shifts are influenced by their proximity to the electron-

withdrawing ester group.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position δ-Valerolactone ε-Caprolactone
General Expected
Range

α-CH₂ (adjacent to

C=O)
~2.55 ~2.64 2.0-2.6

β-CH₂ ~1.80-1.90 ~1.60-1.70 1.5-2.0

γ-CH₂ ~1.80-1.90 ~1.60-1.70 1.5-2.0

δ-CH₂ (adjacent to O) ~4.34 - 3.5-4.5

ε-CH₂ (adjacent to O) - ~4.23 3.5-4.5

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position δ-Valerolactone ε-Caprolactone
General Expected
Range

C=O ~170.0 ~175.0 160-180

α-CH₂ ~29.9 ~34.0 20-40

β-CH₂ ~22.2 ~25.5 20-30

γ-CH₂ ~19.0 ~28.5 20-30

δ-CH₂ ~68.8 ~29.0 60-70 (adjacent to O)

ε-CH₂ - ~64.0 60-70 (adjacent to O)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and deducing the structure. The

mass spectrum of δ-valerolactone shows a molecular ion peak corresponding to its molecular

weight (100.12 g/mol ).[1]

Table 4: Key Mass Spectrometry Data (m/z)
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Ion δ-Valerolactone ε-Caprolactone Interpretation

Molecular Ion [M]⁺ 100 114
Molecular weight of

the compound

[M-H₂O]⁺ 82 96
Loss of a water

molecule

[M-CO]⁺ 72 86
Loss of carbon

monoxide

[M-C₂H₄]⁺ 72 86 Loss of ethene

[M-CO₂]⁺ 56 70 Loss of carbon dioxide

Principal

Fragmentation

Loss of water and CO

are common

fragmentation

pathways for lactones.

[2]

Similar fragmentation

patterns are observed.

Provides evidence for

the lactone ring

structure.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like δ-valerolactone, a neat spectrum is typically

obtained. A single drop of the liquid is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film.

Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background

spectrum of the empty sample holder is recorded first.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,

and the infrared spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of δ-valerolactone is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

Instrument Setup: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The

instrument is tuned to the appropriate nucleus (¹H or ¹³C).

Data Acquisition for ¹H NMR: A standard one-pulse experiment is typically used. Key

parameters include the spectral width, acquisition time, and number of scans.

Data Acquisition for ¹³C NMR: A proton-decoupled experiment is commonly performed to

simplify the spectrum by removing C-H coupling. A sufficient number of scans are acquired to

achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of δ-valerolactone is prepared in a volatile organic

solvent (e.g., dichloromethane or diethyl ether).

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. The GC is

equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

The injector and transfer line temperatures are set to ensure volatilization without thermal

decomposition. The MS is typically operated in electron ionization (EI) mode.

Data Acquisition: A small volume of the prepared sample (typically 1 µL) is injected into the

GC. The oven temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the stationary phase. As δ-

valerolactone elutes from the GC column, it enters the mass spectrometer, where it is

ionized and fragmented. The mass analyzer scans a range of m/z values to generate a mass

spectrum.
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Data Processing: The resulting chromatogram shows the retention time of δ-valerolactone.

The mass spectrum corresponding to that retention time is analyzed to identify the molecular

ion and fragmentation patterns.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic validation of δ-

valerolactone's structure.

Spectroscopic Validation Workflow for δ-Valerolactone
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Caption: Workflow for δ-valerolactone structure validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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